2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H20FN3O2S2 and its molecular weight is 465.56. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process, starting with the preparation of key intermediates. A commonly used route involves the synthesis of 3,4-dihydroquinolin-1(2H)-yl derivatives, followed by functionalization to introduce the oxoethyl and sulfanyl groups. Subsequent coupling reactions with fluorobenzyl and thienopyrimidin-4(3H)-one derivatives are performed under carefully controlled conditions, such as specific temperatures, solvents, and catalysts.
Industrial Production Methods: Industrial production of this compound can involve batch or continuous flow synthesis. Optimization of reaction parameters, such as the concentration of reagents, reaction time, and purification techniques, is crucial to achieve high yields and purity. Methods like high-performance liquid chromatography (HPLC) and crystallization are often employed in the final purification steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl and quinolin moieties, leading to the formation of sulfoxides or quinoline N-oxides.
Reduction: Reduction of the carbonyl groups or double bonds in the structure can yield reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl and thienopyrimidin rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
Reducing Agents: Common reducers include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Conditions such as base-catalyzed reactions with alkoxides, amines, or thiols.
Major Products Formed: Depending on the reaction type, the major products can range from sulfoxides and reduced analogs to various substitution derivatives, each with potentially distinct properties and applications.
Scientific Research Applications: This compound is utilized in various domains of scientific research:
Chemistry: It serves as a versatile building block in synthetic organic chemistry for constructing complex molecular architectures.
Biology: The compound is studied for its biological activity, including potential interactions with cellular targets and signaling pathways.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, including as an anti-cancer agent or in neuroprotective roles.
Industry: The compound's unique chemical properties make it suitable for use in materials science, such as in the development of novel polymers or electronic materials.
Mechanism of Action: The compound's effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to observed pharmacological effects. For instance, binding to enzyme active sites can inhibit or enhance their catalytic activity, while interactions with receptors can alter cellular signaling dynamics.
Comparison with Similar Compounds: Compared to other compounds in its class, "2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one" stands out due to its unique combination of functional groups and structural motifs. Similar compounds might include other quinolin, thienopyrimidin, or fluorobenzyl derivatives, each offering variations in chemical reactivity and biological activity. the specific arrangement and combination of groups in this compound provide distinct advantages in terms of versatility and application potential.
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Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2S2/c25-18-9-3-1-7-17(18)14-28-23(30)22-19(11-13-31-22)26-24(28)32-15-21(29)27-12-5-8-16-6-2-4-10-20(16)27/h1-4,6-7,9-11,13H,5,8,12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOLWPIFIGGVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5F)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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